molecular formula C13H10N2S B1180684 retinoblastoma binding protein 2 CAS No. 139532-75-5

retinoblastoma binding protein 2

Cat. No.: B1180684
CAS No.: 139532-75-5
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Description

Retinoblastoma Binding Protein 2 (RBP2), also known as JARID1A or KDM5A, is a nuclear protein and histone demethylase that plays a multifaceted role in transcriptional regulation and cell cycle progression. Its primary enzymatic activity is the demethylation of tri- and dimethylated lysine 4 on histone H3 (H3K4me3/2), an epigenetic mark associated with active transcription . This function allows RBP2 to repress specific sets of genes involved in differentiation and senescence. RBP2 was initially identified through its interaction with the retinoblastoma protein (pRB), and this binding can convert RBP2 from a transcriptional repressor to an activator . The physiological function of RBP2 extends to potentiating transcription mediated by nuclear hormone receptors, highlighting its role as a coregulator . In cancer research, RBP2 is a protein of significant interest due to its oncogenic properties. It is frequently overexpressed in various tumors, including neuroendocrine tumors (NETs), where it promotes a neoplastic phenotype by enhancing cellular proliferation, migration, and invasion . Its overexpression is linked to tumor formation and metastasis, and genetic ablation of Rbp2 has been shown to decrease tumor formation in mouse models . The proposed mechanisms for its tumor-promoting effects include the direct repression of cell cycle inhibitors such as p21 and p57 , and the promotion of HIF-1α–VEGF-induced angiogenesis in non-small cell lung cancer via the Akt pathway . Conversely, loss of RBP2 expression has been documented in other cancers, such as advanced malignant melanomas, suggesting a complex, tissue-specific role in tumorigenesis . Given its critical functions, RBP2 is an essential reagent for studies in epigenetics, cancer biology, cell cycle regulation, and stem cell differentiation. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

139532-75-5

Molecular Formula

C13H10N2S

Synonyms

retinoblastoma binding protein 2

Origin of Product

United States

Molecular Mechanisms and Enzymatic Activity of Rbp2

RBP2 as a Histone Demethylase

RBP2 is a well-characterized histone demethylase, an enzyme that removes methyl groups from histone proteins, which are key components of chromatin. nih.govelifesciences.org This enzymatic function positions RBP2 as a significant player in transcriptional regulation, as histone methylation is a critical epigenetic mark that dictates whether genes are active or repressed. nih.gov The demethylase activity of RBP2 specifically targets activating histone marks, indicating a primary role in gene repression. elifesciences.orgresearchgate.net

Substrate Specificity: Histone H3 Lysine (B10760008) 4 (H3K4) Demethylation (H3K4me3 and H3K4me2)

The primary substrates for RBP2's enzymatic activity are trimethylated and dimethylated lysine 4 on histone H3 (H3K4me3 and H3K4me2). nih.govelifesciences.org These particular histone marks are strongly associated with transcriptionally active chromatin and are often found at the promoters of active genes. researchgate.netresearchgate.net By removing these methyl groups, RBP2 effectively erases the "on" signal, leading to the repression of gene expression. elifesciences.org For instance, the recruitment of RBP2 to the promoter of the MFN2 gene correlates with a significant decrease in H3K4me3 levels at that location and a subsequent reduction in gene expression. researchgate.net Conversely, the loss of the RBP2 homolog in C. elegans, rbr-2, results in elevated levels of H3K4me3 at the wsp-1 (B586417) gene, leading to its aberrant expression and subsequent defects in axon guidance. researchgate.net

Jumonji C (JmjC) Domain and Catalytic Activity

The catalytic activity of RBP2 is conferred by its Jumonji C (JmjC) domain. semanticscholar.orgnih.gov This domain is a hallmark of the JmjC family of histone demethylases, which are conserved from yeast to humans. semanticscholar.orgnih.gov The JmjC domain forms a catalytic pocket that binds essential cofactors required for the demethylation reaction. nih.gov This enzymatic process is crucial for remodeling chromatin and regulating gene expression. semanticscholar.org The JmjC domain-containing proteins are considered metalloenzymes that play a significant role in a variety of cellular processes through their histone demethylase function. nih.gov

Classification as a 2-Oxoglutarate-Dependent Dioxygenase

RBP2 belongs to the large superfamily of 2-oxoglutarate-dependent dioxygenases. elifesciences.org These enzymes require molecular oxygen (O₂), iron (Fe(II)), and 2-oxoglutarate (also known as α-ketoglutarate) as co-substrates to catalyze their reactions. The enzymatic mechanism involves the hydroxylation of the methyl group on the histone lysine residue, which is an unstable intermediate that subsequently releases formaldehyde, resulting in the demethylated lysine. This classification places RBP2 within a broad family of enzymes involved in diverse biological processes, including hypoxia response and extracellular matrix formation.

Interactions with Chromatin Modifying Complexes

RBP2 does not function in isolation; it exerts its regulatory role by associating with large, multi-protein complexes that modify chromatin structure and function. These interactions are critical for targeting RBP2 to specific genomic locations and for coordinating its demethylase activity with other enzymatic functions.

Nucleosome Remodeling and Deacetylase (NuRD) Complex Involvement

Recent research has established a significant physical and functional association between RBP2 (KDM5A) and the Nucleosome Remodeling and Deacetylase (NuRD) complex. The NuRD complex is a major transcriptional corepressor that uniquely couples ATP-dependent chromatin remodeling with histone deacetylase activity. researchgate.net Immunoaffinity purification of RBP2 revealed its stable association with the NuRD complex.

This interaction is functionally significant, as the depletion of RBP2 or the NuRD catalytic subunit, CHD4, affects the expression of hundreds of the same genes, many of which are involved in developmental processes. This suggests a cooperative mechanism where RBP2-mediated H3K4 demethylation and NuRD-mediated histone deacetylation and nucleosome remodeling work in concert to repress specific sets of genes. Further studies have shown that the N-terminal region of RBP2 is crucial for its association with the NuRD complex.

Polycomb Repressive Complex 2 (PRC2) Association

RBP2 demonstrates a functional interplay with the Polycomb Repressive Complex 2 (PRC2), another key transcriptional repressive complex. PRC2 is essential for developmental gene regulation, primarily through its intrinsic ability to trimethylate histone H3 at lysine 27 (H3K27me3), a hallmark of facultative heterochromatin.

Studies in mouse embryonic stem cells have shown that the PRC2 complex can recruit RBP2 to its target genes. This co-localization is crucial for the full repressive activity of PRC2 during stem cell differentiation. The proposed mechanism involves PRC2 establishing the repressive H3K27me3 mark, while simultaneously recruiting RBP2 to remove the activating H3K4me3 mark from the same gene promoters. This coordinated action of removing an activating mark while adding a repressive one creates a robustly silenced chromatin state, ensuring the stable repression of developmental genes. The PRC2 complex itself is composed of core subunits including EZH2, SUZ12, and EED, and often associates with other proteins such as RBBP4.

Data Tables

Table 1: Enzymatic Properties of RBP2

PropertyDescriptionReferences
Enzyme Class Histone Demethylase nih.gov, elifesciences.org
Substrate Specificity Histone H3 Lysine 4 (H3K4) di- and tri-methylation nih.gov, elifesciences.org, researchgate.net
Catalytic Domain Jumonji C (JmjC) semanticscholar.org, nih.gov
Enzyme Superfamily 2-Oxoglutarate-Dependent Dioxygenase elifesciences.org,
Required Cofactors Fe(II), 2-Oxoglutarate, O₂ nih.gov,

Table 2: RBP2 Interacting Complexes

Complex NameKey ComponentsFunctional Role of InteractionReferences
NuRD Complex CHD4, HDAC1/2, MTA1/2/3, RBBP4/7, MBD2/3Cooperative repression of developmentally regulated genes through histone demethylation and deacetylation.,, researchgate.net
PRC2 EZH2, SUZ12, EEDCoordinated gene silencing through removal of H3K4me3 (by RBP2) and addition of H3K27me3 (by PRC2).,

Histone Deacetylase (HDAC) Complex Integration

RBP2 has been shown to physically and functionally associate with two distinct histone deacetylase (HDAC) complexes: the SIN3B-HDAC complex and the Nucleosome Remodeling and Deacetylase (NuRD) complex. nih.gov This association links RBP2's demethylase activity with histone deacetylation, two key repressive epigenetic modifications.

Immunoaffinity purification of RBP2 has confirmed its interaction with components of both complexes. nih.gov Further analysis revealed that RBP2 associates with these two complexes in a mutually exclusive manner, forming two distinct functional entities. nih.gov The SIN3B-HDAC complex interaction involves proteins like SIN3B, MRG15, and EMSY, while the NuRD complex association includes proteins such as MTA2 and ZMYND8. nih.gov This integration allows for a coordinated regulation of gene expression, where H3K4 demethylation by RBP2 is coupled with histone deacetylation by HDACs, leading to a more robust transcriptional repression. nih.gov

SWI/SNF Chromatin Remodeling Complex Interactions

Recent studies using proximity labeling techniques in Drosophila have identified interactions between KDM5 (the Drosophila homolog of the KDM5 family, including RBP2) and members of the SWI/SNF (Switch/Sucrose Non-fermentable) chromatin remodeling complex. nih.gov These findings suggest a potential role for RBP2 in modulating chromatin structure and accessibility through its association with these ATP-dependent remodeling enzymes. nih.govyoutube.com

The SWI/SNF complex is known to alter the positioning of nucleosomes on DNA, a fundamental process in gene regulation. youtube.comnih.gov The interaction with RBP2 suggests a model where the demethylation of H3K4 by RBP2 could be coordinated with the physical repositioning of nucleosomes by the SWI/SNF complex, thereby influencing the accessibility of DNA to transcription factors and the transcriptional machinery. nih.govtandfonline.com

Post-Translational Modifications Regulating RBP2 Activity

The activity of RBP2 is not solely dependent on its interactions with other proteins but is also finely tuned by post-translational modifications (PTMs) on the RBP2 protein itself. nih.gov These modifications can influence its enzymatic activity, stability, and interactions with other molecules.

Several types of PTMs have been identified on RNA-binding proteins in general, including phosphorylation, ubiquitination, acetylation, and methylation, and these are known to modulate protein function. nih.govresearchgate.net For instance, phosphorylation can alter a protein's subcellular localization or its affinity for binding partners. nih.gov While specific PTMs on RBP2 and their precise regulatory roles are an active area of research, it is established that such modifications are a critical layer of regulation for proteins involved in gene expression. nih.govresearchgate.net The interplay between different PTMs can create a complex regulatory code that dictates the ultimate functional output of RBP2. nih.gov

Furthermore, PTMs on the histone substrate can also influence RBP2's activity. For example, acetylation of lysine 14 and lysine 18 on the histone H3 tail has been shown to modulate the demethylation activity of KDM5A. nih.gov

Structural Features and Functional Domains Relevant to Activity

RBP2 possesses a multi-domain architecture that is integral to its enzymatic activity and its interactions with other proteins and chromatin. nih.gov The key functional domains of RBP2 include:

JmjN and JmjC Domains: These two domains together form the catalytic core of the enzyme. The JmjC domain contains the active site responsible for the demethylation reaction, which requires iron (Fe2+) and α-ketoglutarate as cofactors. nih.gov The JmjN domain provides structural stability to the catalytic center. nih.gov

ARID (AT-Rich Interacting Domain): This domain is responsible for DNA binding. nih.gov

PHD (Plant Homeodomain) Fingers (PHD1, PHD2, and PHD3): RBP2 contains three PHD fingers. The PHD1 finger has been shown to bind to unmodified histone H3, while the PHD3 finger recognizes histone H3 that is di- and trimethylated at lysine 4. genecards.org These domains are crucial for recognizing and binding to the histone substrate.

LxCxE Motif: Located between the PHD2 and PHD3 domains, this motif mediates the interaction of RBP2 with pocket proteins like the retinoblastoma protein (pRb). nih.gov

C5HC2 Zinc Finger: The function of this domain is still under investigation. nih.gov

The specific arrangement and interplay of these domains allow RBP2 to recognize its histone substrate, bind to DNA, and interact with a variety of other regulatory proteins, thereby ensuring its precise function in gene regulation. nih.govnih.gov

Table of Interacting Proteins and Domains

Interacting Complex/ProteinKey ComponentsRBP2 Domain Involved
SIN3B-HDAC Complex SIN3B, MRG15, EMSY, HDAC1 genecards.orgnih.govN-terminus nih.gov
NuRD Complex MTA2, ZMYND8, CHD4 nih.govSpecific domains (details under investigation) nih.gov
SWI/SNF Complex Various subunits nih.govTo be fully elucidated nih.gov
Retinoblastoma Protein (pRb) pRb nih.govLxCxE motif nih.gov

Table of RBP2 Functional Domains

DomainFunction
JmjN (Jumonji N-terminal) Structural integrity of the catalytic domain nih.gov
JmjC (Jumonji C-terminal) Catalytic demethylase activity nih.gov
ARID (AT-Rich Interacting) DNA binding nih.gov
PHD1 Finger Binds unmodified histone H3 genecards.org
PHD3 Finger Binds di- and trimethylated H3K4 genecards.org
LxCxE Motif Interaction with pocket proteins (e.g., pRb) nih.gov
C5HC2 Zinc Finger Function under investigation nih.gov

Rbp2 S Role in Transcriptional Regulation and Gene Expression

Mechanism of Gene Repression and Activation by RBP2

RBP2 employs distinct and sometimes opposing mechanisms to regulate transcription, acting as both a transcriptional repressor and, in certain contexts, an activator.

Gene Repression: The primary mechanism of gene repression by RBP2 involves its enzymatic activity as a histone demethylase. RBP2 specifically removes di- and trimethyl groups from lysine (B10760008) 4 of histone H3 (H3K4me2/me3). dntb.gov.uanih.gov Since H3K4 trimethylation is a hallmark of actively transcribed genes, its removal by RBP2 leads to a more condensed chromatin state and subsequent transcriptional silencing. dntb.gov.uanih.gov This demethylase activity is dependent on its JmjC domain, which requires iron (Fe(II)) and α-ketoglutarate as cofactors to catalyze the demethylation reaction. dntb.gov.ua

A crucial aspect of RBP2's repressive function is its interplay with the Polycomb Repressive Complex 2 (PRC2). researchgate.netresearchgate.net RBP2 physically interacts with core components of the PRC2 complex, such as EZH2, SUZ12, and EED. researchgate.net Studies in mouse embryonic stem (ES) cells have shown that the PRC2 complex recruits RBP2 to the target genes of Polycomb group (PcG) proteins. researchgate.netresearchgate.net This co-localization is essential for the coordinated regulation of developmental genes. At these gene promoters, RBP2-mediated demethylation of the activating H3K4me3 mark works in concert with PRC2-mediated trimethylation of the repressive H3K27 mark, creating a robustly repressed chromatin environment that silences gene expression during processes like ES cell differentiation. researchgate.net

Gene Activation: Contrary to its well-established role as a repressor, RBP2 can also participate in transcriptional activation through mechanisms that are independent of its demethylase activity. nih.gov Research has shown that RBP2 can promote the expression of metastasis-related genes, and this function does not require a catalytically active JmjC domain. nih.gov This suggests that RBP2 can act as a scaffold or adaptor protein, recruiting other transcriptional activators or co-activators to gene promoters. nih.govnih.gov For instance, RBP2 has been shown to potentiate transcription mediated by nuclear hormone receptors. The ability of RBP2 to either activate or repress transcription is highly context-dependent, likely influenced by the specific set of interacting proteins and the chromatin landscape at a given gene promoter. dntb.gov.uanih.gov

Direct and Indirect Target Gene Identification and Characterization

RBP2's influence extends to a wide array of genes controlling critical cellular functions. Genome-wide analyses have identified two major classes of RBP2 target genes: differentiation-independent genes involved in basal processes like metabolism, and differentiation-dependent genes, which prominently include those regulating the cell cycle. nih.gov

A cornerstone of RBP2's function is its interaction with the retinoblastoma protein (pRB) and the subsequent regulation of the E2F family of transcription factors. The pRB-E2F pathway is a master regulator of the cell cycle, particularly the G1/S transition. nih.govnih.gov pRB binds to and inhibits E2F transcription factors, which control the expression of genes necessary for DNA replication and cell cycle progression. nih.gov

RBP2 is a key effector in pRB-mediated differentiation. pRB binds to RBP2, and this interaction is crucial for neutralizing RBP2's repressive activity on genes required for differentiation. In senescent cells, JARID1A/RBP2 contributes to the silencing of retinoblastoma target genes through H3K4 demethylation, reinforcing a stable state of cell cycle arrest. The interaction between pRB and RBP2 can repress E2F-responsive promoters, thereby enforcing a G1 block and preventing uncontrolled cell proliferation.

Target ClassSpecific GenesFunctionRegulation by RBP2
E2F Targets Genes for DNA synthesis & cell cycleCell Cycle ProgressionRepression via pRB-E2F pathway

Recent studies have uncovered an evolutionarily conserved role for the KDM5 family, including RBP2/KDM5A, in the transcriptional control of ribosomal protein genes. nih.gov Contrary to its repressive role at many other gene loci, RBP2 appears to be necessary for the activation and maintenance of ribosomal protein gene expression in both Drosophila and human neurons. nih.gov

In experimental models, a reduction in KDM5 levels leads to a significant downregulation of a large number of genes encoding ribosomal proteins. researchgate.netnih.gov This transcriptional dysregulation, in turn, alters the composition of ribosomes and reduces the efficiency of translating mRNAs that are essential for processes like mitochondrial function. These findings suggest that RBP2 is part of a critical network that links transcriptional regulation of the cell's protein synthesis machinery to metabolic control and cognitive function. nih.gov

Target ClassSpecific GenesFunctionRegulation by RBP2
Ribosomal Protein Genes Various (e.g., RPLs, RPSs)Protein Synthesis, TranslationTranscriptional Activation

RBP2 directly regulates the expression of key cyclin-dependent kinase inhibitors (CDKIs), which act as crucial brakes on the cell cycle. The proteins p21 (also known as p21Cip1) and p27 (also known as p27Kip1) are members of the Cip/Kip family of CDKIs that can halt cell cycle progression by inhibiting the activity of cyclin-Cdk complexes.

Research in gastric cancer has identified p16INK4a, p21CIP1, and p27Kip1 as primary targets of RBP2. In these cancer cells, RBP2 is often upregulated, and its suppression leads to an increase in the expression of these CDKIs, which in turn induces cellular senescence. This indicates that RBP2 normally functions to repress the transcription of these tumor-suppressing CDKIs. By removing the activating H3K4 methylation marks at their promoters, RBP2 helps to silence their expression, thereby promoting cell cycle progression. Depletion of RBP2 reverses this effect, allowing for the expression of p21 and p27 and subsequent cell cycle arrest.

Target ClassSpecific GenesFunctionRegulation by RBP2
CDKIs p21 (CDKN1A), p27 (CDKN1B), p16 (CDKN2A)Cell Cycle Inhibition, Tumor SuppressionTranscriptional Repression

RBP2 plays a significant role in promoting tumor angiogenesis—the formation of new blood vessels that supply tumors with nutrients and oxygen. It achieves this by upregulating the expression of key angiogenic factors, notably Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).

Studies in non-small cell lung cancer have shown that RBP2 stimulates the expression of HIF-1α, a master transcriptional regulator of the cellular response to hypoxia. This, in turn, leads to the increased expression of VEGF, a potent signaling protein that promotes angiogenesis. This regulatory cascade can occur even under normal oxygen conditions (normoxia), suggesting RBP2 is a critical upstream activator of this pathway. The upregulation of VEGF by RBP2 is dependent on HIF-1α, highlighting a direct RBP2 → HIF-1α → VEGF signaling axis that is crucial for tumor angiogenesis.

Target ClassSpecific GenesFunctionRegulation by RBP2
Angiogenesis Genes HIF-1α, VEGFBlood Vessel Formation, Hypoxia ResponseTranscriptional Activation/Stimulation

Emerging evidence has directly implicated RBP2 in the transcriptional control of Integrin β1 (ITGB1). Integrins are transmembrane receptors that mediate cell adhesion to the extracellular matrix and play vital roles in cell signaling, migration, and invasion.

In lung cancer, it has been shown that RBP2 directly controls the transcription of ITGB1, promoting its expression. This regulation contributes to the malignant phenotypes of cancer cells. By controlling the expression of ITGB1, RBP2 can influence how cancer cells interact with their microenvironment, thereby modulating processes essential for tumor progression and metastasis.

Target ClassSpecific GenesFunctionRegulation by RBP2
Adhesion Molecules ITGB1 (Integrin β1)Cell Adhesion, Migration, InvasionTranscriptional Control/Promotion

N-cadherin and Snail Upregulation

Recent research has illuminated the role of RBP2 in promoting epithelial-mesenchymal transition (EMT), a cellular process critical for development and implicated in cancer metastasis. nih.govnih.gov A key feature of EMT is the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers, including N-cadherin and the transcription factor Snail.

Studies in non-small cell lung cancer have demonstrated that RBP2 can up-regulate the expression of N-cadherin and Snail. nih.gov The mechanism for this upregulation appears to be linked to the activation of the Akt signaling pathway. nih.govplos.org Overexpression of RBP2 has been shown to induce EMT, thereby promoting a more invasive and migratory phenotype in cancer cells. nih.govnih.gov This suggests that RBP2's influence on N-cadherin and Snail expression is a crucial aspect of its role in cancer progression.

Interactive Table: Effect of RBP2 on EMT Marker Expression in Non-Small Cell Lung Cancer Cells

Cell LineConditionChange in N-cadherin mRNAChange in Snail mRNA
Beas2BRBP2 OverexpressionIncreaseIncrease
A549RBP2 KnockdownDecreaseDecrease

This table summarizes findings that demonstrate RBP2's role in positively regulating N-cadherin and Snail expression, key drivers of the epithelial-mesenchymal transition.

Interactions with Nuclear Hormone Receptors and Transcriptional Potentiation

Beyond its direct enzymatic activity on histones, RBP2 also functions as a transcriptional co-regulator through its interactions with other proteins, notably nuclear hormone receptors. nih.gov Nuclear hormone receptors are a class of transcription factors that are activated by the binding of specific ligands, such as steroid hormones.

RBP2 has been shown to interact with the DNA-binding domains of nuclear receptors. nih.gov This interaction potentiates the transcriptional activity of these receptors in a manner that is dependent on their activation function 2 (AF-2) domain. nih.gov Both the N-terminal and C-terminal domains of RBP2 are crucial for this transactivation activity, with the C-terminus being the primary region of interaction with the nuclear receptor. nih.gov

Furthermore, the retinoblastoma protein (pRB) appears to play a role in maximizing the potentiating effect of RBP2 on nuclear receptor-mediated transcription. nih.gov This suggests a model where RBP2 acts as a bridge or an amplifier, enhancing the ability of nuclear hormone receptors to activate their target genes. This function highlights a demethylation-independent role for RBP2 in transcriptional activation. nih.gov

Interactive Table: RBP2 Interaction with Nuclear Hormone Receptors

Interacting ProteinRBP2 Domain InvolvedFunctional Outcome
Nuclear Hormone ReceptorsC-terminusPotentiation of transcription
Retinoblastoma Protein (pRB)Not specifiedMaximizes RBP2's effect

This table outlines the key interactions of RBP2 with nuclear hormone receptors and the resulting impact on gene transcription.

Co-regulatory Functions with Transcription Factors (e.g., AP-2)

The regulatory network of RBP2 also involves its interplay with other transcription factors. While direct interactions between RBP2 and the transcription factor AP-2 have not been extensively characterized, there is evidence of an indirect functional relationship, primarily through the retinoblastoma protein (pRB).

Studies have shown that pRB can bind to the promoter of the anti-apoptotic gene bcl-2 and regulate its transcription in epithelial cells through the transcription factor AP-2. nih.gov In this context, both endogenous pRB and AP-2 were found to bind to the same sequence on the bcl-2 promoter. nih.gov A similar co-occupancy of pRB and AP-2 has been observed on the E-cadherin gene promoter. nih.gov

Given that RBP2 was originally identified through its binding to pRB, it is plausible that RBP2 is part of a larger regulatory complex involving pRB and AP-2. nih.gov In such a scenario, RBP2's enzymatic activity or its role as a scaffolding protein could be recruited to specific gene promoters by the pRB/AP-2 complex, thereby influencing the transcriptional output. This highlights the potential for RBP2 to be involved in the regulation of genes controlled by AP-2, even if the interaction is mediated through its association with pRB.

Cellular Processes Orchestrated by Rbp2

Regulation of Cell Cycle Progression

G1/S Transition Control

The transition from the G1 (first gap) phase to the S (synthesis) phase is a critical checkpoint in the cell cycle, ensuring that the cell is ready for DNA replication. youtube.com RBP2, often in concert with the retinoblastoma protein (pRb), helps to control this transition. nih.gov The pRb protein acts as a gatekeeper, primarily by inhibiting the E2F family of transcription factors, which are responsible for activating genes necessary for S-phase entry. nih.govyoutube.com

RBP2's interaction with pRb is crucial for this regulation. nih.govnih.gov By binding to pRb, RBP2 contributes to the repression of E2F target genes. nih.gov Furthermore, RBP2's demethylase activity is key. It can directly target the promoters of genes that act as brakes on the cell cycle, such as the cyclin-dependent kinase (CDK) inhibitors p16, p21, and p27. nih.govmdpi.com By removing the activating H3K4me3 mark from the promoters of these inhibitor genes, RBP2 effectively silences their expression, which in turn allows for the cell cycle to proceed. nih.govnih.gov Aberrantly high expression of RBP2 can therefore lead to the inappropriate suppression of these inhibitors, facilitating unchecked progression through the G1/S checkpoint. nih.gov

Influence on Cell Proliferation

Given its role in the G1/S transition, RBP2 directly impacts cell proliferation. By repressing CDK inhibitors, RBP2 promotes the activity of cyclin-dependent kinases, which are the engines that drive the cell cycle forward. nih.govnih.gov For instance, in lung cancer cells, RBP2 has been shown to upregulate cyclin D1, a key protein for G1 phase progression, thereby facilitating proliferation. nih.gov

Numerous studies across various cancer types have demonstrated that elevated levels of RBP2 are associated with increased cell proliferation. nih.govnih.govhenryford.com Silencing the RBP2 gene in cancer cells often leads to a significant reduction in their ability to multiply. wesleyan.edunih.gov This effect is not just limited to cancerous cells; RBP2 also plays a role in the proliferation of normal progenitor cells, such as neural progenitors, by maintaining them in a state where they can continue to divide. nih.gov This is achieved by repressing genes that would otherwise trigger differentiation and exit from the cell cycle. nih.gov

Table 1: RBP2's Key Targets in Cell Cycle Regulation

Target GeneFunction of TargetEffect of RBP2 ActivityCellular Outcome
p16 (CDKN2A) Cyclin-dependent kinase inhibitor, tumor suppressor. mdpi.comRepression via H3K4 demethylation. nih.govmdpi.comPromotes G1/S transition, increases proliferation.
p21 (CDKN1A) Cyclin-dependent kinase inhibitor, activated by p53. mdpi.comRepression via H3K4 demethylation. nih.govmdpi.comPromotes G1/S transition, increases proliferation.
p27 (CDKN1B) Cyclin-dependent kinase inhibitor. nih.govmdpi.comRepression via H3K4 demethylation. nih.govnih.govPromotes G1/S transition, increases proliferation.
Cyclin D1 G1 phase progression. nih.govUpregulation (indirect). nih.govPromotes G1/S transition, increases proliferation.

Control of Cellular Differentiation

Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type. RBP2 is a key epigenetic regulator in this process, often acting as a barrier to differentiation to maintain cells in a proliferative or pluripotent state. nih.gov

Role in Embryonic Stem Cell Differentiation

Embryonic stem (ES) cells are pluripotent, meaning they can differentiate into any cell type of the body. The maintenance of this pluripotent state and the initiation of differentiation are tightly controlled by epigenetic mechanisms. RBP2 plays a significant role in this context. In undifferentiated ES cells, RBP2 is present at the promoters of key developmental genes, such as the Hox genes, where it removes the H3K4me3 mark to keep them silent. nih.gov

Upon receiving signals to differentiate, RBP2 is displaced from these genes. nih.gov This removal allows for the accumulation of H3K4me3, leading to the activation of the developmental genes and the initiation of a specific differentiation program. nih.gov Therefore, RBP2 acts as a gatekeeper of pluripotency, and its downregulation or removal is a prerequisite for differentiation to occur. nih.gov Studies have shown that inhibiting KDM5A (RBP2) can serve as an epigenetic barrier to reprogramming somatic cells back into a pluripotent state, highlighting its role in maintaining a differentiated state once established. nih.gov

Impact on Tissue-Specific Differentiation Programs

RBP2's role extends to the differentiation of tissue-specific stem and progenitor cells. It often acts to suppress differentiation pathways, thereby maintaining the progenitor pool.

Neurogenesis: In neural progenitor cells (NPCs), RBP2 is essential for repressing astrocyte differentiation. nih.govnih.gov It achieves this by binding to the promoter of the glial fibrillary acidic protein (GFAP) gene, a marker for astrocytes, and removing H3K4 methylation to inhibit its transcription. nih.gov This action keeps the NPCs in a proliferative, undifferentiated state. Knockdown of RBP2 in these cells leads to increased astrocytogenesis. nih.govnih.gov Interestingly, mitochondrial dysfunction can lead to the degradation of RBP2, which in turn inhibits neuronal differentiation, suggesting a link between cellular metabolism and epigenetic control of neural fate. nih.gov

Hematopoiesis: In the context of blood cell development, a fusion protein involving RBP2 (NUP98-KDM5A) has been identified in acute myeloid leukemia (AML). nih.gov This fusion protein alters myelo-erythroid differentiation and maintains the expression of Hoxa gene clusters, which are critical for normal hematopoietic differentiation, thereby blocking the cells from maturing properly. nih.gov In acute promyelocytic leukemia (APL), RBP2 suppresses the expression of target genes of the oncogenic PML-RARα fusion protein, contributing to a blockage in differentiation. ashpublications.orgmedchemexpress.com Inhibiting RBP2 in these leukemia cells can promote their differentiation. ashpublications.orgmedchemexpress.com

Other Tissues: RBP2's influence is also seen in other tissues. In pancreatic cancer, high levels of RBP2 are associated with a less differentiated and more aggressive phenotype. henryford.com In renal cell carcinoma, RBP2 can induce an epithelial-to-mesenchymal transition (EMT), a process where cells lose their epithelial characteristics and gain migratory and invasive properties, which is a hallmark of a less differentiated, stem-cell-like state. nih.govnih.gov

Induction and Inhibition of Cellular Senescence

Cellular senescence is a state of stable cell cycle arrest that acts as a potent tumor suppression mechanism. mdpi.comyoutube.com It can be triggered by various stresses, such as DNA damage or oncogene activation. RBP2 has a complex, context-dependent role in regulating senescence, capable of both inhibiting and promoting it.

Primarily, RBP2 is known to act as a suppressor of senescence. mdpi.com This function is closely linked to its ability to repress the expression of key CDK inhibitors like p16, p21, and p27. nih.govmdpi.comnih.gov By silencing these genes, RBP2 prevents the establishment of the permanent cell cycle arrest that characterizes senescence. mdpi.com Knockdown of RBP2 in various cell types has been shown to induce a senescence-like phenotype, marked by an increase in the levels of these inhibitors. mdpi.com This anti-senescence function is crucial for tumor progression, as it allows cancer cells to bypass this critical barrier and continue to proliferate. nih.govnih.gov

Conversely, RBP2's interaction with the retinoblastoma protein (pRb) can also contribute to the establishment of senescence. mdpi.com pRb is a critical mediator of senescence, and its ability to promote this state is linked to its binding with RBP2. nih.govmdpi.com In certain contexts, such as oncogene-induced senescence, the RBP2-pRb complex can be involved in silencing E2F target genes that promote proliferation, thereby reinforcing the senescent arrest. mdpi.com This dual role highlights the complexity of RBP2's function, which can be shifted depending on the cellular context and the specific signaling pathways that are active.

Modulation of Apoptosis Pathways

Apoptosis, or programmed cell death, is a crucial process for normal development and tissue homeostasis, eliminating damaged or unwanted cells. The dysregulation of apoptosis is a hallmark of cancer, enabling tumor cells to survive and proliferate. RBP2 has been shown to contribute to the resistance of cancer cells to apoptosis, thereby promoting tumor progression.

Overexpression of RBP2 in renal cell carcinoma (RCC) cells has been demonstrated to increase their resistance to apoptosis. nih.gov This enhanced survival is linked to the induction of an epithelial-to-mesenchymal transition (EMT), a process that not only promotes metastasis but also confers stem-cell-like properties and resistance to cell death. nih.govnih.gov The molecular mechanisms by which RBP2 confers this apoptotic resistance are multifaceted. The retinoblastoma protein (pRB), for which RBP2 is a binding partner, can directly induce apoptosis at the mitochondria in a BAX-dependent manner. nih.gov While the direct modulation of this specific pRB-mediated apoptotic pathway by RBP2 is still under investigation, RBP2's broader role as a transcriptional repressor and its interaction with the pRB pathway suggest a potential influence.

The process of apoptosis is governed by a delicate balance between pro-apoptotic and anti-apoptotic proteins of the B-cell lymphoma-2 (Bcl-2) family. nih.govnih.gov Pro-apoptotic members like BAX and BAK permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of caspases, the executioners of apoptosis. nih.govyoutube.com Anti-apoptotic members, such as Bcl-2 itself, inhibit this process. nih.govnih.gov While direct regulation of Bcl-2 family members by RBP2 is an area of active research, its role in promoting cell survival suggests a potential indirect influence on the expression or activity of these key apoptotic regulators. For instance, in retinoblastoma cells, the inactivation of the TFAP2 transcription factor pathway, which can be influenced by the RB1 gene status, is associated with a lack of apoptosis. nih.gov Reinstating this pathway leads to cell death, highlighting the intricate connections between transcription factors, the RB pathway, and apoptosis. nih.gov

Influence on Stem Cell Maintenance

Stem cells are characterized by their ability to self-renew and differentiate into various specialized cell types. The maintenance of this "stemness" is tightly regulated by a complex network of transcription factors and epigenetic modifiers, including RBP2.

Research has shown that RBP2 is essential for the maintenance of pluripotency in embryonic stem cells (ESCs). The removal of RBP2 from mouse ESCs in vitro leads to a loss of their stemness properties, inducing differentiation, senescence, and inhibiting cell growth. nih.gov This is consistent with findings that RBP2 is displaced from key developmental genes, such as the Hox genes, during ESC differentiation, which correlates with an increase in their H3K4 trimethylation levels and subsequent gene expression. nih.gov

In the context of cancer, RBP2 has been implicated in the generation and maintenance of cancer stem cells (CSCs). Overexpression of RBP2 in RCC cells induces an EMT, which is linked to the acquisition of CSC-like phenotypes. nih.govnih.gov These RBP2-overexpressing cells show a significant increase in the expression of CSC markers like CD133 and CD44. nih.gov Furthermore, these cells exhibit an enhanced ability to form spheres in culture, a characteristic of stem-like cells. nih.gov This suggests that RBP2 plays a crucial role in the initiation of CSC phenotypes, which contributes to tumor progression and therapy resistance. nih.gov

The influence of RBP2 extends to hematopoietic stem cells (HSCs) as well. In certain leukemia models, an RBP2-NUP98 fusion protein has been shown to inhibit the demethylase activity of RBP2, leading to an enhanced expression of lineage-specific transcription factors and a block in hematopoietic differentiation. nih.gov This highlights the critical role of RBP2's enzymatic activity in normal hematopoietic development.

The table below summarizes key research findings on the role of RBP2 in stem cell maintenance.

Cell TypeExperimental ObservationConsequence of RBP2 ActivityReference
Mouse Embryonic Stem CellsAbrogation of RBP2Loss of "stemness," induced differentiation, senescence, and inhibited growth. nih.gov
Renal Cell Carcinoma CellsEctopic overexpression of RBP2Induction of cancer stem cell-like phenotypes through EMT, increased expression of CSC markers (CD133, CD44), and enhanced sphere formation. nih.gov
Hematopoietic Cells (Murine Model)RBP2-NUP98 complex formationInhibition of demethylase activity, enhanced expression of lineage-specific transcription factors, and halted hematopoietic differentiation. nih.gov

Role in Angiogenesis Mechanisms (e.g., endothelial cell tube formation)

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a vital process in development and wound healing. However, it is also a critical component of tumor growth and metastasis, as it supplies tumors with the necessary nutrients and oxygen. RBP2 has emerged as a significant promoter of tumor angiogenesis.

In non-small cell lung cancer (NSCLC), high expression of RBP2 is associated with increased tumor angiogenesis and poor prognosis. nih.govplos.org Mechanistically, RBP2 can stimulate the expression of Hypoxia-Inducible Factor-1α (HIF-1α) even under normal oxygen conditions (normoxia) by activating the PI3K/Akt signaling pathway. nih.govplos.org HIF-1α, in turn, upregulates the expression of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor. nih.govplos.org The secreted VEGF then promotes the formation of new blood vessels. Depletion of RBP2 in NSCLC cells leads to a decrease in the formation of tube-like structures by human umbilical vein endothelial cells (HUVECs), a key step in angiogenesis. nih.govnih.gov

A similar pro-angiogenic role for RBP2 has been observed in human gastric cancer. nih.gov In this context, RBP2 directly binds to the promoter of the VEGF gene to regulate its expression through the demethylation of histone H3K4. nih.gov Overexpression of RBP2 in gastric epithelial cell lines leads to increased VEGF expression and enhanced angiogenesis, while knockdown of RBP2 has the opposite effect. nih.gov

The table below presents detailed research findings on the role of RBP2 in angiogenesis.

Cancer TypeKey FindingsMechanismImpact on AngiogenesisReference
Non-Small Cell Lung Cancer (NSCLC)High RBP2 expression correlates with high HIF-1α and VEGF expression, and increased tumor angiogenesis.RBP2 activates the PI3K/Akt signaling pathway, leading to increased HIF-1α and subsequent VEGF expression.Promotes endothelial cell tube formation. nih.govplos.orgnih.gov
Human Gastric CancerRBP2 and VEGF are both overexpressed in gastric cancer tissue.RBP2 directly binds to the VEGF promoter and regulates its expression via histone H3K4 demethylation.Promotes angiogenesis; RBP2 knockdown reduces VEGF expression and microvessel density in vivo. nih.gov

Rbp2 in Developmental Biology

Embryonic Development Regulation

RBP2/KDM5B is a critical regulator during the early stages of embryonic development, particularly in the context of embryonic stem cell (ESC) self-renewal and pluripotency. It functions as a downstream target of Nanog, a core transcription factor that maintains the undifferentiated state of ESCs. nih.gov Paradoxically, while often known as a transcriptional repressor, in ESCs, KDM5B acts as an activator of a network of genes associated with self-renewal. nih.gov This network includes genes essential for cell-cycle progression and DNA biosynthesis, such as components of the minichromosome maintenance (Mcm) complex and cell division cycle proteins. nih.gov

A key mechanism of RBP2/KDM5B's function in embryonic development is its role as a histone H3 lysine (B10760008) 4 trimethylation (H3K4me3) demethylase. nih.govnih.gov During pre-implantation development in mice, KDM5B is instrumental in "focusing" H3K4me3 marks at the promoters and enhancers of active genes, preventing this activating mark from spreading into the gene bodies. nih.gov This precise regulation of the epigenome is vital for proper gene expression and for facilitating the cell fate decisions that occur during early embryogenesis. nih.gov Depletion of KDM5B leads to an increase in intragenic H3K4me3, which can result in cryptic intragenic transcription and interfere with productive transcriptional elongation. nih.gov

Table 1: RBP2/KDM5B in Embryonic Stem Cell Regulation

AspectFunction of RBP2/KDM5BMechanismKey Target Genes/ProcessesReference
Self-RenewalActs as a critical activator of a self-renewal-associated gene network.Downstream target of the pluripotency factor Nanog.Cell-cycle progression genes (e.g., Pola1, Cdc45, Mcm3-7, Orc1/2/3/5/6, Cdc25a, Ccnb1). nih.gov
Epigenetic RegulationFocuses H3K4me3 marks at promoters and enhancers.Demethylation of H3K4me3, preventing its spread into gene bodies.Global regulation of the H3K4-methylome. nih.gov
Transcriptional ElongationSafeguards productive transcriptional elongation.Represses spurious intragenic transcription by removing intragenic H3K4me3.Highly expressed self-renewal-associated genes. nih.gov

Role in Organogenesis and Tissue Homeostasis

RBP2/KDM5B's role extends beyond early embryonic development into the complex processes of organogenesis and the maintenance of tissue homeostasis. Its expression and function are critical for the proper formation and function of various organs.

In mammals, the loss of KDM5B has been shown to cause defects in respiratory function and neuronal development. nih.gov This indicates a broad requirement for RBP2 in the development of multiple organ systems. For instance, in cortical development, KDM5B has been implicated in the differentiation and self-renewal of neural stem cells. uu.nl

A well-documented role for RBP2 is in testicular development and spermatogenesis . The retinoblastoma protein family, to which RBP2 is linked, is differentially expressed in the rat testis and is believed to function in a cell-type-specific manner throughout testicular development. These proteins are involved in controlling the germ cell cycle, differentiation, and apoptosis, all of which are fundamental to successful spermatogenesis.

Furthermore, KDM5B is expressed in normal adult tissues such as the testis and ovary, highlighting its ongoing role in reproductive tissue homeostasis. Its expression is also transiently observed in the mammary gland of pregnant females, suggesting a role in the development and function of this tissue during reproduction.

Comparative Developmental Roles in Model Organisms (e.g., Drosophila Rbf2)

The fruit fly, Drosophila melanogaster, provides a powerful model system for understanding the conserved functions of the retinoblastoma protein family. In Drosophila, there are two homologs of the mammalian pRB family, Rbf1 and Rbf2.

While both Rbf1 and Rbf2 are involved in regulating E2F-dependent transcription, they exhibit significant functional diversification. nih.govembopress.org A key distinction lies in their interaction with the two Drosophila E2F proteins: the transcriptional activator dE2F1 and the transcriptional repressor dE2F2. nih.gov Rbf1 specifically interacts with and represses the activity of dE2F1. nih.gov In contrast, Rbf2 exclusively binds to dE2F2, and its repressive function is dependent on this interaction. nih.govembopress.org

Genome-wide studies have revealed that Rbf2 targets approximately twice as many genes as Rbf1 in developing embryos. nih.govnih.gov While both proteins co-occupy the promoters of many cell-cycle-regulated genes, Rbf2 uniquely targets a large set of genes, with a notable enrichment for those encoding ribosomal proteins. nih.govnih.gov This suggests a specialized role for Rbf2 in regulating ribosome biosynthesis and, consequently, cellular growth. nih.govnih.gov The promoters of genes specifically targeted by Rbf2 contain distinct sequence motifs, indicating unique targeting mechanisms that can be independent of dE2F2/dDP. nih.govnih.gov

Rbf1 and Rbf2 also employ different mechanisms to repress differentiation-specific genes. This repression involves not only histone deacetylase (HDAC) activity at promoter regions but also an unconventional mechanism involving the Polycomb group (PcG) protein Enhancer of zeste [E(Z)], which dimethylates histone H3 Lys27 downstream of the transcription start site. nih.gov

Table 2: Functional Diversification of Drosophila Rbf1 and Rbf2

FeatureRbf1Rbf2Reference
E2F InteractionBinds specifically to the activator dE2F1.Binds exclusively to the repressor dE2F2. nih.govembopress.org
Number of Gene TargetsTargets a smaller set of genes.Targets approximately twice as many genes as Rbf1. nih.govnih.gov
Primary Target Gene CategoriesCell-cycle genes (often with Rbf2).Ribosomal protein genes, signaling pathway genes, and cell-cycle genes. nih.gov
Repression MechanismInvolved in repressing differentiation-specific genes.Redundantly regulates differentiation-specific genes with Rbf1, involving E(Z)-mediated H3K27 dimethylation. nih.gov

The function of Rbf proteins in Drosophila is further modulated by their interaction with other protein complexes. The COP9 signalosome (CSN), a highly conserved multiprotein complex, has been shown to physically interact with Rbf2 during embryogenesis. nih.gov This interaction is critical for the stability of both Rbf1 and Rbf2. nih.gov

The CSN protects Rbf1 and Rbf2 from degradation by the proteasome. nih.gov In embryos and cells with diminished CSN activity, the levels of Rbf1 and Rbf2 proteins are reduced, and this reduction can be reversed by inhibiting the proteasome. nih.gov The CSN4 subunit of the signalosome has been found to co-occupy the promoters of Rbf target genes along with Rbf1 and Rbf2. nih.gov This suggests that the CSN may play a direct role in transcriptional regulation by stabilizing the Rbf proteins at these sites, thereby ensuring the proper execution of gene control programs during development. nih.gov

Rbp2 in Disease Pathogenesis: Mechanistic Insights

Tumorigenesis and Cancer Progression

Role in pRB-Defective Tumor Formation

The retinoblastoma protein (pRB) is a well-known tumor suppressor, and its inactivation is a frequent event in a wide array of human cancers. nih.gov RBP2's connection to pRB is complex, acting both upstream and downstream of it. While loss of RBP2 can inhibit cell proliferation in a pRB-dependent manner, it also plays a crucial role in the formation of tumors when pRB is defective. nih.gov In the absence of functional pRB, RBP2 is thought to be "unleashed," contributing to the maintenance of a poorly differentiated, progenitor-like state that is conducive to tumor formation. nih.gov

Studies have shown that the genetic ablation of RBP2 can suppress the initiation of tumors in mouse models where the retinoblastoma gene (Rb1) is deleted. nih.govnih.gov This suggests that RBP2's activity is a critical downstream event that contributes to tumorigenesis following the loss of pRB. nih.gov The mechanism involves RBP2's function as an inhibitor of differentiation, a role that becomes particularly oncogenic when pRB's control over cell cycle exit and differentiation is lost. nih.govnih.gov

Contribution to Tumor Cell Proliferation and Survival

A hallmark of cancer is the uncontrolled proliferation of tumor cells. RBP2 directly contributes to this by modulating the expression of key cell cycle regulators. Research has demonstrated that RBP2 can upregulate the expression of cyclins D1 and E1 while concurrently suppressing the cyclin-dependent kinase inhibitor p27 (CDKN1B). nih.gov This dual action effectively pushes the cell cycle forward, promoting continuous proliferation.

Furthermore, in neuroendocrine tumors, overexpression of RBP2 has been shown to significantly increase proliferation. nih.govnih.gov This effect is linked to a decrease in the cell cycle inhibitors p21 and p57, further highlighting RBP2's role in overriding normal cell cycle checkpoints. nih.govnih.gov Depletion of RBP2 in various cancer cell lines, including lung and ovarian cancer, has been shown to impair cell proliferation, underscoring its importance for tumor growth. nih.govnih.gov

Cancer TypeEffect of RBP2 on ProliferationKey Molecular Targets
Lung CancerPromotes proliferationUpregulates Cyclin D1, Cyclin E1; Suppresses p27 nih.gov
Neuroendocrine TumorsIncreases proliferationDecreases p21, p57 nih.govnih.gov
Ovarian CancerPromotes proliferation- nih.gov
pRB-defective cellsImpaired proliferation upon RBP2 loss- nih.gov

Impact on Tumor Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis. RBP2 has been shown to be a potent promoter of these processes. In breast cancer, RBP2 positively regulates a set of genes associated with metastasis, including Tenascin C (TNC), an extracellular matrix protein that enhances cell migration and invasion. nih.gov This regulation appears to be independent of RBP2's demethylase activity in some contexts. nih.gov

In lung cancer, depletion of RBP2 impairs cell motility, migration, and invasion. nih.gov Mechanistically, RBP2 has been found to directly bind to the promoter of integrin-β1 (ITGB1), a molecule implicated in lung cancer metastasis, thereby promoting its expression. nih.gov Similarly, in ovarian cancer, downregulation of RBP2 expression inhibits cell migration and invasion, potentially through the inhibition of epithelial-mesenchymal transition (EMT). nih.gov Studies in neuroendocrine tumor cell lines also demonstrate that RBP2 overexpression significantly enhances migration and invasion. nih.govnih.gov

Cancer TypeEffect of RBP2 on Migration/InvasionKey Molecular Mechanisms
Breast CancerPromotes migration and invasionUpregulates metastasis-related genes like TNC nih.gov
Lung CancerPromotes motility, migration, and invasionBinds to and upregulates the ITGB1 promoter nih.gov
Ovarian CancerPromotes migration and invasionPotentially through regulation of EMT nih.gov
Neuroendocrine TumorsIncreases migration and invasionDemethylase-independent in some cases nih.govnih.gov

Modulation of Tumor Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival. RBP2 has emerged as a critical regulator of this process. In non-small cell lung cancer (NSCLC), high expression of RBP2 is associated with increased tumor angiogenesis. plos.orgnih.gov RBP2 promotes the expression of vascular endothelial growth factor (VEGF), a key angiogenic factor, through the activation of the PI3K/Akt signaling pathway and subsequent stimulation of hypoxia-inducible factor-1α (HIF-1α). plos.orgnih.govnih.gov

Similarly, in gastric cancer, RBP2 directly binds to the VEGF promoter to regulate its expression through histone H3K4 demethylation, thereby promoting angiogenesis. nih.gov Knockdown of RBP2 in gastric cancer cells leads to reduced VEGF expression and decreased microvessel density in vivo. nih.gov This pro-angiogenic role of RBP2 highlights it as an attractive therapeutic target to inhibit tumor growth by cutting off its blood supply. plos.orgnih.gov

Cancer TypeEffect of RBP2 on AngiogenesisKey Molecular Mechanisms
Non-Small Cell Lung Cancer (NSCLC)Promotes angiogenesisStimulates HIF-1α and VEGF expression via the PI3K/Akt pathway plos.orgnih.govnih.gov
Gastric CancerPromotes angiogenesisDirectly binds to and activates the VEGF promoter nih.gov

Specific Cancer Contexts and Associated Mechanisms

The role of RBP2 is not uniform across all cancers; its specific functions and regulatory networks can vary depending on the tumor type and its underlying molecular landscape.

Hepatocellular Carcinoma (HCC) Pathogenesis

In hepatocellular carcinoma (HCC), the most common type of primary liver cancer, RBP2 expression is significantly elevated in tumor tissues compared to adjacent normal tissues. nih.govnih.gov This increased expression is associated with several poor prognostic indicators, including higher alpha-fetoprotein (AFP) levels, poor differentiation, and advanced tumor-node-metastasis (TNM) stage. nih.govnih.gov

FeatureAssociation with RBP2 in HCC
Expression LevelSignificantly higher in HCC tissues nih.govnih.gov
Clinicopathological CorrelationAssociated with high AFP, poor differentiation, advanced TNM stage nih.govnih.gov
AngiogenesisPositively correlated with intratumoral microvessel density (MVD) nih.govnih.gov
Prognostic SignificanceIndependent poor prognostic factor for DFS and OS nih.govnih.gov

Non-Small Cell Lung Cancer (NSCLC) Mechanisms

RBP2 has been identified as a significant contributor to the progression of non-small cell lung cancer (NSCLC). Its overexpression in NSCLC tissues is linked to enhanced tumor growth and metastasis. nih.gov The oncogenic activity of RBP2 in NSCLC is dependent on both its demethylase function and its ability to bind to DNA. nih.gov

One of the key mechanisms by which RBP2 promotes NSCLC is through the promotion of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. nih.gov Research indicates that RBP2 can stimulate the expression of hypoxia-inducible factor-1α (HIF-1α) under normal oxygen conditions (normoxia) by activating the PI3K/Akt signaling pathway. nih.gov HIF-1α, in turn, upregulates the expression of vascular endothelial growth factor (VEGF), a potent angiogenic factor. nih.gov This RBP2-HIF-1α-VEGF axis is critical for tumor angiogenesis in early-stage NSCLC. nih.gov High expression of RBP2 in stage I NSCLC specimens has been associated with larger tumor size, increased microvessel density (MVD), and poorer patient prognosis. nih.govnih.gov

Furthermore, RBP2 influences cell cycle progression in NSCLC cells. It has been shown to upregulate the expression of key cell cycle regulators, cyclin D1 and cyclin E1, while simultaneously suppressing the cyclin-dependent kinase inhibitor p27 (CDKN1B). nih.gov By directly binding to the promoters of these genes, RBP2 facilitates cell proliferation. nih.gov Additionally, microarray analyses have revealed that RBP2 promotes the expression of integrin-β1 (ITGB1), a protein implicated in lung cancer metastasis, by directly binding to its promoter. nih.gov

FeatureObservation in NSCLCImplication
RBP2 Expression Overexpressed in NSCLC tissues. nih.govPromotes tumor growth and metastasis. nih.gov
Angiogenesis Stimulates HIF-1α and VEGF expression via the PI3K/Akt pathway. nih.govIncreased tumor vascularization and aggressiveness. nih.gov
Cell Cycle Control Upregulates cyclins D1 and E1; suppresses p27. nih.govEnhanced cell proliferation. nih.gov
Metastasis Promotes integrin-β1 expression. nih.govIncreased cell motility, migration, and invasion. nih.gov

Gastric Cancer Involvement

In gastric cancer, RBP2 plays a critical role in promoting tumorigenesis, primarily through its influence on angiogenesis. nih.gov Studies have demonstrated that RBP2 is overexpressed in human gastric cancer tissues, and this overexpression is positively correlated with the expression of VEGF and increased microvessel density. nih.gov

The primary mechanism involves the direct regulation of VEGF expression by RBP2. As a histone H3K4 demethylase, RBP2 directly binds to the promoter region of the VEGF gene. nih.gov This binding leads to the demethylation of histone H3 at lysine (B10760008) 4 (H3K4), resulting in the transcriptional activation of VEGF. nih.gov The subsequent increase in VEGF production promotes the formation of new blood vessels, which is essential for tumor growth and progression. nih.govnih.gov

Experimental evidence from both in vitro and in vivo models supports this mechanism. In gastric epithelial cell lines, the overexpression of RBP2 leads to a significant increase in VEGF expression, promoting cell growth and angiogenesis. Conversely, the knockdown of RBP2 has the opposite effect. nih.gov In nude mice, tumors formed from gastric cancer cells with RBP2 knockdown exhibit reduced VEGF expression and lower microvessel density, leading to decreased tumorigenesis. nih.govnih.gov

Neuroendocrine Tumors (NETs) Development

The aberrant expression of RBP2 is a frequent event in the development of neuroendocrine tumors (NETs), contributing to their formation and metastatic potential. nih.gov Research has shown that RBP2 is overexpressed in a significant percentage of enteropancreatic NETs compared to normal tissues. nih.gov This overexpression has been linked to increased cell proliferation, migration, invasion, and colony formation in NET cell lines. nih.gov Interestingly, these pro-tumorigenic effects of RBP2 in NETs appear to be independent of its demethylase activity. nih.gov A proposed mechanism for its role in proliferation involves the downregulation of the cell cycle inhibitors p21 and p57. nih.gov

In the context of small cell lung cancer (SCLC), a high-grade neuroendocrine carcinoma, RBP2 (KDM5A) plays a crucial role in maintaining the neuroendocrine differentiation phenotype. nih.gov This is achieved in part by sustaining the expression of the neuroendocrine transcription factor ASCL1. nih.gov Mechanistically, KDM5A represses the NOTCH signaling pathway, specifically by downregulating NOTCH2 and its target genes. nih.gov The loss of the tumor suppressor protein pRB, a common event in SCLC, allows KDM5A to promote SCLC proliferation and maintain its neuroendocrine characteristics. nih.govmdpi.com In vivo studies using CRISPR/Cas9-based mouse models of SCLC have demonstrated that the absence of KDM5A leads to decreased tumorigenesis and metastasis. nih.gov

NET SubtypeRBP2/KDM5A RoleMechanism
Enteropancreatic NETs Promotes tumor formation and metastasis. nih.govDownregulation of p21 and p57, independent of demethylase activity. nih.gov
Small Cell Lung Cancer (SCLC) Sustains neuroendocrine differentiation and promotes tumorigenesis. nih.govRepression of NOTCH signaling to maintain ASCL1 expression. nih.gov

RBP2 Involvement in Other Disease States

The pathogenic role of RBP2 extends beyond cancer to other disease states, notably in the context of liver fibrosis and cirrhosis. RBP2 expression is significantly elevated in cirrhotic human and rat livers. nih.gov

Liver fibrosis is characterized by the excessive accumulation of extracellular matrix proteins, a process driven by the activation of hepatic stellate cells (HSCs). nih.gov RBP2 has been shown to participate in the activation of HSCs. nih.gov In vitro studies have demonstrated that the overexpression of RBP2 in HSCs increases the levels of α-smooth muscle actin (α-SMA) and vimentin (B1176767), which are markers of HSC activation. nih.gov Conversely, the knockdown of RBP2 reduces the levels of these proteins and decreases HSC proliferation. nih.gov

The transforming growth factor β (TGF-β) signaling pathway is a key driver of liver fibrosis. nih.gov Treatment of HSCs with TGF-β upregulates the expression of RBP2, α-SMA, and vimentin. nih.gov Importantly, the knockdown of RBP2 can attenuate the TGF-β-mediated upregulation of α-SMA and vimentin, as well as HSC proliferation. nih.gov This indicates that RBP2 is a crucial downstream mediator of TGF-β signaling in the context of liver fibrosis. nih.gov These findings suggest that RBP2 plays a significant role in the pathogenesis of liver cirrhosis by regulating the expression of key fibrotic proteins and may serve as a potential diagnostic marker and therapeutic target for this condition. nih.gov

Disease StateRBP2 RoleMechanism
Liver Cirrhosis/Fibrosis Promotes the activation of hepatic stellate cells (HSCs). nih.govUpregulates the expression of α-SMA and vimentin, downstream of TGF-β signaling. nih.gov

Regulatory Mechanisms Governing Rbp2 Expression and Activity

Transcriptional and Post-Transcriptional Regulation of RBP2

The regulation of RBP2 gene expression begins at the transcriptional level. The promoter region of the RBP2 gene contains binding sites for various transcription factors that can either activate or repress its transcription. For instance, early investigations into the rat Rbp2 promoter revealed that retinoic acid, in the presence of retinoid X receptors (RXRs), can significantly increase Rbp2 expression. nih.gov However, this regulation is not direct, as the human RBP2 promoter lacks a direct RXR target sequence. nih.gov Instead, it is suggested that the observed retinoic acid inducibility might be due to the "promiscuous" binding of RAR/RXR heterodimers to response elements for other transcription factors like Hepatocyte Nuclear Factor-4 (HNF-4) and ARP-1, which are present in the Rbp2 promoter. nih.gov In the rat small intestine, a parallel increase in mRNA levels of both Rbp2 and HNF-4 is observed postnatally, further suggesting a regulatory link. nih.gov

Following transcription, the RBP2 pre-mRNA undergoes several processing steps before becoming a mature mRNA ready for translation. This post-transcriptional regulation is a critical control point for gene expression in eukaryotes. nih.govkhanacademy.orgyoutube.com It involves processes such as splicing, where non-coding introns are removed, and the addition of a 5' cap and a 3' poly-A tail. khanacademy.orgyoutube.com These modifications not only protect the mRNA from degradation but also facilitate its export from the nucleus to the cytoplasm and promote its translation into a protein. khanacademy.orgyoutube.com RNA-binding proteins (RBPs) play a crucial role in all stages of post-transcriptional regulation, influencing the stability, function, transport, and localization of the mRNA. nih.gov The vast number of RBPs allows for a complex combinatorial control, creating a unique ribonucleoprotein (RNP) complex for each RNA, which is further remodeled during mRNA maturation. nih.gov

MicroRNA-Mediated Regulation (e.g., hsa-miR-212)

MicroRNAs (miRNAs) are small non-coding RNA molecules that play a significant role in the post-transcriptional regulation of gene expression. nih.govgenecards.orgyoutube.com They typically bind to the 3' untranslated region (3' UTR) of their target messenger RNAs (mRNAs), leading to either mRNA degradation or translational repression. nih.govyoutube.com

One of the key miRNAs involved in the regulation of RBP2 is hsa-miR-212. nih.govnih.gov Research has demonstrated that RBP2 is a direct target of hsa-miR-212. nih.gov In several types of cancer, including gastric cancer and hepatocellular carcinoma (HCC), hsa-miR-212 has been found to be downregulated, leading to an overexpression of RBP2. nih.govnih.gov This inverse correlation suggests that hsa-miR-212 acts as a tumor suppressor by negatively regulating the oncoprotein RBP2. nih.govnih.gov For instance, studies have shown that hsa-miR-212 directly targets RBP2 to inhibit cell growth in gastric cancer. nih.gov Similarly, in HCC, RBP2 is overexpressed and negatively regulated by hsa-miR-212, and the hsa-miR-212-RBP2-CDKI pathway is considered important in the disease's pathogenesis. nih.govnih.gov

The regulatory relationship between hsa-miR-212 and RBP2 highlights the importance of miRNA-mediated control in maintaining cellular homeostasis and preventing diseases like cancer.

Feedback Loops and Interplay with Key Signaling Pathways (e.g., PI3K/Akt pathway, p53 signaling)

RBP2 function is deeply intertwined with major cellular signaling pathways, including the PI3K/Akt and p53 signaling pathways. These interactions often involve complex feedback loops that fine-tune cellular responses to various stimuli.

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. nih.govnih.govmdpi.comtum.de This pathway is often hyperactivated in cancer. nih.gov While direct evidence linking RBP2 to a feedback loop with the PI3K/Akt pathway is still emerging, the pathway's intricate network of positive and negative feedback loops is well-established. nih.govmdpi.com For example, mTORC1 and S6K, downstream effectors of the pathway, mediate negative feedback loops that attenuate signaling from upstream receptors. nih.gov Suppression of these feedback loops can lead to the over-activation of PI3K and Akt, contributing to drug resistance. nih.gov Given RBP2's role in cell cycle progression and cancer, its interplay with the PI3K/Akt pathway likely involves regulatory feedback, although the precise mechanisms remain to be fully elucidated.

Context-Dependent Regulation in Different Cellular and Tissue Environments

The regulation of RBP2 is not uniform across all cell types and tissues; it is highly context-dependent. This variability is crucial for its diverse biological functions. For instance, in the adult small intestine, RBP2 is predominantly found in the absorptive enterocytes of the proximal region. nih.gov Its expression pattern during development, with increasing mRNA levels from birth, points to a specific role in neonatal retinoid metabolism. nih.gov

The regulatory mechanisms governing RBP2 can also differ based on the pathological state of the tissue. In various cancers, the regulatory landscape of RBP2 is often altered. As mentioned earlier, the downregulation of hsa-miR-212 leads to RBP2 overexpression in gastric and liver cancers. nih.govnih.gov Furthermore, a study on various human cancer cell lines revealed a novel mitosis-dependent regulation of RBP2 protein expression, where its levels are downregulated during mitotic phases. mdpi.com This regulation appears to be a general feature, independent of the cancer's malignancy grade, metastatic capacity, or p53 status, suggesting a fundamental role for RBP2 in cell division that is tightly controlled across different cancer types. mdpi.com

Advanced Research Methodologies for Studying Rbp2

Molecular and Biochemical Techniques

Molecular and biochemical approaches are fundamental to understanding the expression, interactions, and enzymatic function of RBP2 at the cellular and molecular levels.

Analyzing the expression levels of the RBP2 gene and its corresponding protein is a primary step in investigating its biological significance.

Quantitative Real-Time PCR (qPCR): This technique is utilized to quantify the messenger RNA (mRNA) levels of RBP2 in various samples. For instance, studies have used qPCR to demonstrate the overexpression of RBP2 mRNA in gastric cancer specimens compared to normal tissues. nih.gov In experimental settings, qPCR is used to confirm the successful knockdown or overexpression of RBP2 in cell lines. For example, following transfection with small interfering RNA (siRNA) against RBP2, qPCR can verify the reduction in RBP2 mRNA levels. nih.gov Similarly, it can confirm increased RBP2 expression in cells engineered to overexpress the protein. nih.gov Ready-to-use qPCR primer pairs for human RBP2 are commercially available, facilitating these analyses. origene.com

Western Blotting: This immunological method detects and quantifies the RBP2 protein. It is frequently used to corroborate qPCR findings at the protein level. For example, Western blotting has confirmed increased RBP2 protein levels in renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC) tissues compared to adjacent non-tumor tissues. nih.govnih.gov It is also a standard method to validate the depletion of RBP2 protein after siRNA-mediated knockdown or its increased levels in overexpression systems. nih.govnih.gov In studies involving genetically engineered mouse models, Western blot analysis can confirm the deletion of RBP2 in tissues from knockout animals. nih.gov

Table 1: Examples of RBP2 Gene Expression Analysis Findings

Cancer Type Methodology Finding Reference
Gastric Cancer qPCR & Immunohistochemistry RBP2 mRNA and protein expression were significantly increased in cancerous tissues compared to normal tissues. nih.gov
Renal Cell Carcinoma Western Blot & Immunohistochemistry RBP2 protein levels were higher in tumor specimens than in normal tissues. nih.gov
Breast Cancer Microarray & Real-time RT-PCR Knockdown of RBP2 led to changes in the expression of genes associated with lung metastasis. nih.gov
Hepatocellular Carcinoma Immunohistochemistry RBP2 expression was significantly higher in HCC tissues compared to adjacent normal tissues. nih.gov

Understanding the proteins that interact with RBP2 is crucial for deciphering its function in cellular pathways. Co-immunoprecipitation (Co-IP) is a gold-standard technique for identifying and validating protein-protein interactions in vivo. springernature.comabcam.comnih.gov The principle of Co-IP involves using an antibody to capture a specific "bait" protein (in this case, RBP2) from a cell lysate. abcam.comyoutube.com Any proteins that are bound to the bait protein will be pulled down as well, forming a complex. springernature.comyoutube.com This complex is then analyzed, typically by Western blotting, to identify the "prey" proteins that have co-precipitated with the bait. abcam.com

Historically, RBP2 was first identified through its interaction with the retinoblastoma protein (pRB). merckmillipore.com Co-IP experiments have been instrumental in confirming this interaction, showing that RBP1 and RBP2 form complexes with pRB in cells. merckmillipore.com This technique can also be used to investigate how these interactions are affected by other factors, such as viral oncoproteins. For example, the human papillomavirus E7 protein was shown to dissociate the pRB-RBP1 complex. merckmillipore.com Co-IP coupled with mass spectrometry can be a powerful tool for discovering novel RBP2 interacting partners on a larger scale. nih.gov

RBP2 is a histone demethylase that specifically removes methyl groups from lysine (B10760008) 4 of histone H3 (H3K4). nih.govnih.gov Enzymatic assays are essential for measuring this demethylase activity and for screening potential inhibitors. These assays typically involve incubating recombinant RBP2 with a specific substrate, such as a histone H3 peptide trimethylated at lysine 4 (H3K4me3). nih.gov

Several assay formats are available for measuring demethylase activity, including:

Homogeneous Time-Resolved Fluorescence (HTRF): This method uses fluorescence resonance energy transfer (FRET) combined with time-resolved measurement. reactionbiology.com An antibody that specifically recognizes the methylated histone substrate is labeled with a fluorescent donor, and the substrate itself is linked to an acceptor. Demethylation by RBP2 leads to a decrease in the FRET signal. reactionbiology.com

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): In this bead-based assay, the demethylation of a biotinylated histone substrate is detected by an antibody specific to the methylated state, which is coupled to an acceptor bead. reactionbiology.com The substrate binds to a streptavidin-coated donor bead. When the beads are in close proximity, a luminescent signal is generated, which decreases upon demethylation. reactionbiology.com

Amplex Red: This fluorogenic substrate is used for enzymes that produce hydrogen peroxide, such as the LSD family of demethylases. reactionbiology.com While RBP2 is a JmjC domain-containing demethylase that does not produce peroxide, this method is relevant for the broader field of histone demethylase research. reactionbiology.combpsbioscience.com

These assays are crucial for confirming the enzymatic function of RBP2 and for identifying small molecules that could serve as therapeutic agents by inhibiting its activity. reactionbiology.combpsbioscience.com

Genetic Manipulation Approaches

Modifying the expression of RBP2 in cell lines and animal models is a powerful strategy to investigate its causal role in various biological processes.

siRNA-mediated Knockdown: Small interfering RNAs (siRNAs) are short, double-stranded RNA molecules that can trigger the degradation of a specific target mRNA, leading to a transient reduction in protein expression. researchgate.netnih.gov This technique is widely used to study the effects of RBP2 depletion in cancer cells. For example, transfecting breast cancer cells with siRNA against RBP2 has been shown to decrease the expression of genes linked to metastasis. nih.gov Similarly, siRNA-mediated inhibition of RBP2 in neuroendocrine tumor cell lines suppressed proliferation, migration, and invasion. researchgate.net

CRISPR/Cas9-mediated Knockout: The CRISPR/Cas9 system allows for precise and permanent disruption of a gene at the DNA level, creating a gene knockout. nih.govyoutube.com This technology can be applied to cell lines and to generate knockout animal models. youtube.comorigene.com The system uses a guide RNA to direct the Cas9 endonuclease to a specific genomic location, where it creates a double-strand break. youtube.com The cell's error-prone repair mechanism often results in insertions or deletions that disrupt the gene's coding sequence. youtube.com CRISPR/Cas9 has been used to create Rbp2 knockout mouse models, which have been instrumental in demonstrating that the loss of RBP2 can suppress tumorigenesis. nih.govnih.gov CRISPR-based knockout kits for the mouse Rbp2 gene are commercially available, streamlining the generation of these models. origene.com

Table 2: Comparison of Gene Silencing Techniques for RBP2 Studies

Technique Mechanism Effect Duration Application Example Reference
siRNA Post-transcriptional gene silencing via mRNA degradation. Transient reduction of RBP2 protein. Temporary Suppressing proliferation and invasion of neuroendocrine cancer cell lines. researchgate.net
shRNA Similar to siRNA but delivered via a vector for stable expression. Stable reduction of RBP2 protein. Long-term Stable knockdown of RBP2 in breast cancer cells for in vivo metastasis studies. nih.gov
CRISPR/Cas9 Gene editing at the DNA level leading to gene disruption. Permanent loss of RBP2 function. Permanent Generation of Rbp2 knockout mice to study its role in tumorigenesis. nih.govnih.gov

In contrast to knockdown or knockout approaches, overexpression systems are used to study the effects of elevated RBP2 levels. This is typically achieved by transfecting cells with a plasmid vector containing the full-length coding sequence of RBP2. nih.gov For example, exogenous overexpression of RBP2 in renal cell carcinoma cell lines has been shown to induce an epithelial-to-mesenchymal transition (EMT), a process linked to cancer progression and metastasis. nih.gov Overexpression studies in neuroendocrine tumor cell lines demonstrated that increased RBP2 levels significantly enhanced proliferation, migration, and invasion. researchgate.net These findings, often complementing the results from loss-of-function studies, help to solidify the role of RBP2 as a contributor to tumorigenesis. nih.govresearchgate.net

Epigenomic Profiling and Chromatin Analysis

Advanced research methodologies are crucial for elucidating the molecular functions of Retinoblastoma Binding Protein 2 (RBP2), particularly its role in gene regulation. Epigenomic profiling and chromatin analysis techniques allow for a detailed investigation of RBP2's interactions with the genome and its influence on the chromatin landscape.

Chromatin Immunoprecipitation (ChIP) and ChIP-Seq for RBP2 Binding Sites and Histone Marks

Chromatin Immunoprecipitation (ChIP) followed by high-throughput sequencing (ChIP-seq) is a powerful technique used to identify the genome-wide binding sites of DNA-associated proteins like RBP2. This method allows researchers to pinpoint the specific genomic loci where RBP2 is located, providing insights into the genes and regulatory elements it may control.

The ChIP-seq process involves cross-linking proteins to DNA within cells, followed by cell lysis and chromatin shearing. An antibody specific to RBP2 is used to immunoprecipitate the protein-DNA complexes. After reversing the cross-links, the associated DNA is purified and sequenced. The resulting sequence reads are then mapped to a reference genome to identify RBP2 binding peaks.

Studies utilizing ChIP-seq have revealed that the binding patterns of retinoblastoma-associated proteins are not uniform across different cell types or conditions. For instance, analysis of the related retinoblastoma protein (pRB) shows that its binding sites can be found at promoters, enhancers, and chromatin insulators. nih.gov The distribution of these binding sites can change with the cell cycle state; for example, as cells proliferate, pRB has been observed to redistribute from promoters towards enhancers. nih.gov

A significant portion of RBP2's function is linked to its role as a histone demethylase, specifically targeting histone H3 lysine 4 (H3K4). Therefore, ChIP-seq for RBP2 is often performed in parallel with ChIP-seq for various histone modifications (histone marks), such as H3K4me3 (a mark of active promoters), H3K4me1 (a mark of enhancers), and H3K27ac (a mark of active enhancers and promoters). By correlating the locations of RBP2 binding with the presence or absence of these histone marks, researchers can infer the direct impact of RBP2's enzymatic activity on the local chromatin state and its consequent effect on gene expression. For example, loss of the retinoblastoma protein (RB) can lead to a reprogrammed cistrome for the transcription factor E2F1, which can be meticulously mapped using ChIP-seq. nih.gov

Table 1: Categories of Retinoblastoma-Associated Protein Binding Sites Identified by ChIP-seq

Binding Site Location Associated Factors/Features Predominant Function
Promoters E2F Transcription Factors Regulation of cell cycle genes
Enhancers AP-1 (cJun) Cell type-specific gene regulation
Insulators CTCF Organization of chromatin domains

This table illustrates the diverse genomic locations where retinoblastoma-associated proteins bind, as revealed by ChIP-seq analyses. The associated transcription factors suggest the varied regulatory networks involved. nih.gov

Promoter Activity Assays (e.g., Luciferase Reporter Assays)

To functionally validate the regulatory effects of RBP2 binding to specific gene promoters identified through ChIP-seq, researchers employ promoter activity assays. The most common of these is the luciferase reporter assay. fishersci.euyoutube.com

This assay involves cloning the putative promoter region of a target gene upstream of a reporter gene, typically the firefly luciferase gene, within an expression vector. fishersci.eu This construct is then transfected into cells. The level of transcription driven by the promoter directly correlates with the amount of luciferase enzyme produced. youtube.com By adding the substrate luciferin, a light-producing reaction is catalyzed, and the resulting bioluminescence can be quantified as a measure of promoter activity. youtube.com

To study the specific role of RBP2, its expression can be manipulated in the host cells. For example, the luciferase reporter assay can be performed in cells overexpressing RBP2 or in cells where RBP2 has been knocked down using techniques like siRNA.

If RBP2 acts as a transcriptional repressor for a particular gene, its overexpression would lead to a decrease in luciferase activity, while its knockdown would cause an increase.

Conversely, if RBP2 functions as a co-activator, its overexpression would enhance luciferase activity, and its knockdown would diminish it. nih.gov

A dual-luciferase system is often used to improve accuracy. springernature.com This involves co-transfecting a second plasmid containing a different reporter gene, such as Renilla luciferase, under the control of a constitutive promoter. The Renilla luciferase activity is used to normalize the firefly luciferase activity, correcting for variations in transfection efficiency and cell number. youtube.com

Cell-Based Functional Assays

To understand the physiological consequences of RBP2's molecular activities, a variety of cell-based functional assays are employed. These assays measure the impact of RBP2 on fundamental cellular processes such as proliferation, migration, and senescence.

Cell Proliferation and Viability Assays

Research has demonstrated that RBP2 plays a significant role in cellular proliferation. Studies in various cancer cell lines have shown that overexpressing RBP2 can increase cell proliferation, whereas its depletion or knockdown leads to a significant decrease in proliferation. nih.govnih.gov

Several methods are used to quantify cell proliferation and viability:

Colorimetric Assays (MTT, XTT, CCK-8): These assays are based on the metabolic activity of viable cells. Tetrazolium salts (like MTT or XTT) or similar reagents (like WST-8 in the CCK-8 assay) are reduced by mitochondrial dehydrogenases in living cells to form a colored formazan (B1609692) product. sigmaaldrich.com The intensity of the color, measured by a spectrophotometer, is proportional to the number of viable cells. For instance, a CCK-8 assay was used to show that down-regulating RBP2 in SKOV3/DDP ovarian cancer cells significantly reduced their proliferation ability. nih.gov

Luminescent ATP Assays: The amount of ATP in a cell population is directly proportional to the number of metabolically active cells. This assay uses the firefly luciferase enzyme, which generates light in the presence of ATP. The luminescent signal provides a highly sensitive measure of cell viability. sigmaaldrich.com

DNA Synthesis Assays (BrdU): This method measures the incorporation of a synthetic nucleoside analog, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), into newly synthesized DNA during the S phase of the cell cycle. The incorporated BrdU is then detected using a specific antibody, providing a direct measure of cell proliferation. sigmaaldrich.com

Table 2: Effect of RBP2 Modulation on Cell Proliferation in Neuroendocrine Tumor (NET) Cell Lines

Cell Line RBP2 Modulation Effect on Proliferation Assay Method
βlox5 Overexpression Significantly Increased Not Specified
H727 Overexpression Significantly Increased Not Specified
QGP-1 Overexpression Significantly Increased Not Specified
βlox5 Knockdown Significantly Decreased Not Specified
H727 Knockdown Significantly Decreased Not Specified
QGP-1 Knockdown Significantly Decreased Not Specified

Data from a study on enteropancreatic neuroendocrine tumors showing that RBP2 expression levels directly correlate with cell proliferation across multiple cell lines. nih.gov

Cell Migration and Invasion Assays

RBP2 has also been implicated in the regulation of cell motility and invasion, which are key processes in cancer metastasis. nih.govnih.govresearchgate.net Assays designed to measure these phenomena are critical for understanding RBP2's role in tumor progression.

Wound Healing (Scratch) Assay: This is a straightforward method to study collective cell migration. A "scratch" or gap is created in a confluent monolayer of cells. The ability of the cells to migrate and close the gap over time is monitored and quantified. Studies have shown that RBP2 knockdown impairs the wound-healing capacity of lung cancer cells. researchgate.net

Transwell (Boyden Chamber) Assays: These assays measure the directional migration or invasion of cells. Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane at the bottom. The lower chamber contains a chemoattractant. For migration assays, cells move through the bare pores. For invasion assays, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel), which the cells must degrade and penetrate. mdpi.com The number of cells that reach the lower side of the membrane is quantified. RBP2 depletion has been shown to inhibit both cell migration and invasion in these assays across lung and ovarian cancer cell lines. nih.govresearchgate.net

Cell Exclusion Zone Assays: In this format, a physical barrier creates a cell-free zone in the culture well. After cells have adhered, the barrier is removed, and the migration of cells into the detection zone is monitored, often using automated imaging systems. This method avoids the cell damage that can occur in a scratch assay. mdpi.com

Table 3: Impact of RBP2 Knockdown on Lung Cancer Cell Motility

Cell Line Assay Parameter Measured Result of RBP2 Knockdown
CL1-5 Wound Healing Number of migrating cells Reduced Migration
CL1-5 Transwell Invasion Number of invading cells Inhibited Invasion
CL1-5 Time-lapse Microscopy Cell movement rate Impaired Movement

*Summary of findings demonstrating that RBP2 is essential for the migration and invasion capabilities of CL1-5 lung cancer cells. researchgate.net *

Cell Senescence Detection (e.g., β-galactosidase staining)

Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stresses and is a critical tumor suppression mechanism. nih.govelsevierpure.com Given RBP2's connection to the retinoblastoma protein pathway, which is a key regulator of the cell cycle, investigating its role in senescence is a logical step.

The most widely used biomarker for identifying senescent cells is the detection of senescence-associated β-galactosidase (SA-β-gal) activity. frontiersin.org While normal cells express lysosomal β-galactosidase that is active at an acidic pH of 4.0, senescent cells exhibit a distinct β-galactosidase activity that is detectable at a suboptimal pH of 6.0. nih.gov

The assay is performed by fixing the cells and incubating them with a staining solution containing the chromogenic substrate X-gal at pH 6.0. nih.gov Senescent cells, with their high SA-β-gal activity, hydrolyze X-gal, producing a characteristic blue precipitate in the cytoplasm. cellbiolabs.com The percentage of blue, positively stained cells in a population can then be quantified under a light microscope. nih.gov This assay can be used to determine if modulation of RBP2 expression or activity induces or prevents cellular senescence in various cell models.

Differentiation Assays

Differentiation assays are crucial tools for understanding how RBP2, also known as KDM5A, influences the process by which cells become more specialized. nih.gov Studies have shown that RBP2 plays a significant role in cellular differentiation, and its dysregulation is linked to cancer. nih.govnih.gov

Morphological Changes and Marker Expression:

The retinoblastoma protein (pRB) is a key regulator of cellular differentiation. nih.gov RBP2 interacts with pRB, and this interaction is believed to be important for pRB's function in promoting differentiation. nih.gov For instance, the ability of pRB to promote senescence and differentiation is linked to its binding to RBP2. nih.gov

In the context of adipocyte (fat cell) differentiation, the functional inactivation of pRB in mouse embryo fibroblasts leads to the expression of brown fat-specific markers, suggesting a switch in the differentiation lineage from white to brown fat cells. nih.gov While this study focuses on pRB, the known interaction between pRB and RBP2 suggests a potential role for RBP2 in this process.

Furthermore, studies using mouse embryo fibroblasts have demonstrated that the loss of pRB impairs their ability to undergo adipose conversion, a key differentiation process. nih.gov This defect can be overcome by specific experimental manipulations, highlighting the complexity of the regulatory network governing differentiation. nih.gov

Cell TypeRBP2 Status/ManipulationObserved Effect on DifferentiationKey Markers
Mouse Embryo Fibroblasts (MEFs)Inactivation of pRBSwitch from white to brown adipocyte lineageUCP-1
pRB-deficient MEFspRB deficiencyImpaired adipose conversionNot specified
pRB-defective tumor cellsRBP2 siRNAPromotion of senescence and differentiationNot specified

Angiogenesis Assays

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. RBP2 has been identified as a key player in promoting tumor angiogenesis, particularly in non-small cell lung cancer (NSCLC). plos.orgnih.gov

Endothelial Cell Tube Formation:

A widely used in vitro method to assess angiogenesis is the endothelial cell tube formation assay. This assay measures the ability of endothelial cells, the cells that line blood vessels, to form three-dimensional, tube-like structures, mimicking the formation of new capillaries.

Studies have shown that down-regulating RBP2 in NSCLC cell lines significantly reduces the ability of human umbilical vein endothelial cells (HUVECs) to form these tubular networks. plos.org This effect is mediated through the regulation of key pro-angiogenic factors.

Specifically, RBP2 has been found to promote the expression of Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), two critical proteins in the angiogenic process. plos.orgnih.govnih.gov The depletion of RBP2 leads to decreased levels of VEGF in the conditioned medium of cancer cells, which in turn inhibits HUVEC tube formation. plos.orgnih.gov This suggests that RBP2-driven VEGF secretion is a key mechanism for its pro-angiogenic effects. plos.orgnih.gov

Cell LineRBP2 ManipulationTube Formation by HUVECsKey Mediators
H1975 (NSCLC)siRNA-mediated knockdownSignificantly reducedDecreased VEGF
SK-MES-1 (NSCLC)OverexpressionIncreasedIncreased HIF-1α and VEGF

In Vivo Model Systems for Pathogenesis Studies

To understand the role of RBP2 in the development of disease within a living organism, researchers utilize in vivo model systems, with genetically engineered mouse models (GEMMs) being particularly valuable. nih.govpnas.org

Genetically Engineered Mouse Models:

GEMMs allow for the study of gene function in the context of a whole organism, providing insights that cannot be obtained from in vitro experiments alone. Several mouse models have been developed to investigate the role of RBP2 in cancer.

For instance, mouse models have been instrumental in demonstrating the critical role of RBP2 in breast cancer progression and metastasis. nih.govnih.gov By crossing RBP2 knockout mice with a transgenic mouse model of breast cancer (MMTV-neu), researchers have shown that the loss of RBP2 suppresses tumor formation and metastasis to the lungs. nih.govnih.gov

Similarly, genetic ablation of Rbp2 in mouse models of retinoblastoma (Rb1+/- mice) and multiple endocrine neoplasia (Men1-defective mice) has been shown to decrease tumor formation and prolong survival. nih.govpnas.org These findings directly link RBP2's histone demethylase activity to tumorigenesis and highlight its potential as a therapeutic target. nih.govpnas.org

These in vivo studies have also revealed that RBP2 can act both upstream and downstream of the retinoblastoma protein (pRB), a key tumor suppressor. pnas.org While RBP2 loss can inhibit cell proliferation in a pRB-dependent manner, it can also inhibit the formation of pRB-defective tumors, indicating a more complex regulatory relationship. pnas.org

Mouse ModelGenetic ModificationKey Findings
MMTV-neu Transgenic MiceRBP2 knockoutDelayed mammary tumor formation, suppressed lung metastasis. nih.gov
Rb1+/- MiceRbp2 ablationDecreased tumor formation, prolonged survival. nih.govpnas.org
Men1-defective MiceRbp2 ablationDecreased tumor formation, prolonged survival. nih.govpnas.org

Future Directions and Therapeutic Implications

Elucidating Novel RBP2 Interacting Partners and Complexes

A comprehensive understanding of RBP2's function necessitates the identification of its interacting partners and the protein complexes it forms. While the interaction with the retinoblastoma protein (pRB) is well-established, research has uncovered a growing network of RBP2 associations that dictate its diverse biological roles. nih.govmdpi.comnih.gov

Known Interacting Partners:

Polycomb-Repressive Complex 2 (PRC2): RBP2 physically and functionally interacts with the PRC2 complex. nih.govresearchgate.net This interaction is crucial for the coordinated regulation of gene repression, particularly for developmental genes in embryonic stem cells. nih.gov The PRC2 complex recruits RBP2 to its target genes, a process required for PRC2-mediated repressive activity during cell differentiation. nih.gov

Retinoblastoma Protein (pRB) and related proteins: Besides pRB, RBP2 also interacts with the related pocket protein p107. mdpi.comnih.gov These interactions are fundamental to cell cycle control and the suppression of tumorigenesis. pnas.orgnumberanalytics.com

Nuclear Receptors: RBP2 has been shown to bind to nuclear receptors and enhance their transcriptional activity, suggesting a role as a coregulator in nuclear receptor-mediated gene expression. mdpi.comnih.gov

Other Transcription Factors and Chromatin Modifiers: The RBP2 interactome includes transcription factors such as TATA-binding protein (TBP), LMO2, Myc, Mad1, and RBP-J. mdpi.com It also forms complexes with Sin3/HDACs, linking its demethylase activity with histone deacetylation. mdpi.com

Future proteomics-based approaches, such as co-immunoprecipitation coupled with mass spectrometry (IP-MS), are essential to systematically map the RBP2 interactome in various cellular contexts. researchgate.netresearchgate.net Techniques like RBPscan, which quantitatively profiles RNA-binding protein interactions in vivo, could also be adapted to uncover novel RNA-mediated RBP2 complexes. biorxiv.org Identifying these new partners will be critical in deciphering the full spectrum of RBP2's regulatory functions.

Exploring RBP2's Untapped Roles in Biological Processes

While the role of RBP2 in cancer is extensively studied, its involvement in other biological processes is an emerging area of research. Moving beyond oncology will be crucial to fully comprehend the physiological and pathological functions of this protein.

Emerging Roles of RBP2:

Cellular Senescence: RBP2 plays a role in preventing cellular senescence. mdpi.comaacrjournals.org In gastric and cervical cancer cells, RBP2 represses the expression of cyclin-dependent kinase inhibitors p16, p21, and p27, thereby inhibiting senescence. mdpi.comaacrjournals.org

Cell Differentiation: RBP2 is a critical regulator of cell differentiation. In mouse embryonic stem cells, RBP2 is required to maintain their "stemness" and prevent premature differentiation. mdpi.com It is also involved in the repression of astrocytogenesis in neural progenitor cells. nih.gov

Metabolism and Development: Recent studies have uncovered a role for RBP2 in lipid metabolism. It has been shown to bind to monoacylglycerols, including the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), suggesting a role in gut endocrine signaling and systemic energy balance. nih.govnih.gov RBP2 is also important for perinatal development, particularly in ensuring adequate retinoid transport from mother to fetus. nih.gov

Liver Cirrhosis: RBP2 expression is upregulated in cirrhotic livers, where it regulates the expression of α-smooth muscle actin (α-SMA) and vimentin (B1176767) in hepatic stellate cells, key players in liver fibrosis. nih.gov

Replication Stress Response: RBP2, along with its paralog KDM5B, contributes to the cellular response to replication stress, in part by regulating the expression of ribonucleotide reductase (RNR). nih.gov

Future investigations should focus on the role of RBP2 in neurodevelopmental disorders, cardiovascular diseases, and other metabolic conditions, given its emerging connections to these areas. aacrjournals.orguniprot.org

Investigation of RBP2's Isoform-Specific Functions

The human RBP2 gene can produce different protein isoforms through alternative splicing. uniprot.org These isoforms may have distinct functions due to variations in their domain architecture. researchgate.net Understanding the specific roles of each isoform is a critical next step in RBP2 research.

The UniProt database lists two main isoforms for human KDM5A (RBP2). uniprot.org While the full functional distinctions are still under investigation, it is known that the protein contains several key domains: a JmjC domain responsible for demethylase activity, an ARID domain for DNA binding, a C5HC2 zinc finger, and multiple PHD domains that can interact with other proteins and modified histones. researchgate.net The presence or absence of these domains in different isoforms likely dictates their specific binding partners, subcellular localization, and target genes.

Future research should employ isoform-specific antibodies and gene-editing techniques like CRISPR/Cas9 to dissect the individual contributions of each RBP2 isoform to cellular processes. researchgate.net Genome-wide studies using isoform-specific approaches will be essential to identify their unique gene targets and interacting partners. nih.gov

Targeting RBP2 Demethylase Activity for Therapeutic Development

The overexpression of RBP2 in various cancers and its role in promoting tumorigenesis make it an attractive target for therapeutic intervention. pnas.orgmdpi.comnih.govnih.gov A primary strategy is the development of small molecule inhibitors that target its H3K4 demethylase activity.

RBP2 belongs to the family of 2-oxoglutarate-dependent dioxygenases, which are considered druggable enzymes. pnas.org Inhibitors can be designed to compete with 2-oxoglutarate or interfere with the iron cofactor required for catalysis. pnas.org While specific, highly potent inhibitors for RBP2 are still under development, several compounds have been identified as inhibitors of the broader KDM5 family. nih.gov

It is important to note that RBP2 can also function in a demethylase-independent manner. nih.govnih.gov For instance, in breast cancer, RBP2 promotes the expression of the metastasis-related gene Tenascin C and enhances cell invasion independently of its demethylase activity. nih.gov This suggests that solely inhibiting the demethylase function may not be sufficient in all contexts. Therefore, therapeutic strategies that disrupt RBP2's protein-protein interactions may also be necessary.

Developing Advanced Epigenetic Modulators of RBP2 Pathway

Beyond direct inhibition of RBP2, a broader approach involves the development of advanced epigenetic modulators that can influence the RBP2 pathway. researchgate.net These modulators could target the "writers," "readers," and "erasers" of epigenetic marks that function upstream or downstream of RBP2.

Strategies for Modulating the RBP2 Pathway:

Targeting Upstream Regulators: Identifying and targeting the factors that regulate RBP2 expression and activity could be an effective strategy.

Combination Therapies: Combining RBP2 inhibitors with other epigenetic drugs, such as histone deacetylase (HDAC) inhibitors or DNA methyltransferase (DNMT) inhibitors, could lead to synergistic anti-cancer effects. pnas.org For example, Vorinostat (an HDAC inhibitor) and Azacitidine (a DNMT inhibitor) are already approved for certain cancers. pnas.org

Targeting Downstream Effectors: Inhibiting the downstream signaling pathways activated by RBP2 could also be a viable therapeutic approach.

The development of proteolysis-targeting chimeras (PROTACs) that specifically degrade the RBP2 protein represents a promising future direction. This approach would abrogate both the demethylase-dependent and -independent functions of RBP2.

Integration of Multi-Omics Data for Comprehensive RBP2 Pathway Mapping

A holistic understanding of the RBP2 pathway requires the integration of multiple layers of "omics" data, including genomics, transcriptomics, proteomics, and metabolomics. tandfonline.comnih.govmerckmillipore.com This systems-level approach can provide a comprehensive map of RBP2's regulatory network and its impact on cellular function.

Multi-Omics Approaches:

Transcriptomics (RNA-seq): Can identify the genes whose expression is regulated by RBP2.

Proteomics: Can identify RBP2's interacting proteins and post-translational modifications.

ChIP-seq (Chromatin Immunoprecipitation Sequencing): Can map the genomic locations where RBP2 binds.

Metabolomics: Can reveal the metabolic pathways influenced by RBP2's activity.

By integrating these datasets, researchers can build detailed models of the RBP2 pathway, identify key nodes for therapeutic intervention, and discover novel biomarkers for diseases associated with RBP2 dysregulation. numberanalytics.comnih.gov

Q & A

Q. What is the functional role of RBP2 in cancer pathogenesis?

RBP2 (Retinoblastoma Binding Protein 2) is a histone H3K4 demethylase implicated in oncogenesis by promoting cell proliferation and suppressing senescence. Overexpression of RBP2 is observed in hepatocellular carcinoma (HCC), gastric cancer, and non-small cell lung cancer (NSCLC), where it downregulates cyclin-dependent kinase inhibitors (CDKIs) like p21CIP1 and p27KIP1, driving unchecked cell cycle progression . In HCC, RBP2 knockdown via siRNA restores CDKI expression, inducing cellular senescence and inhibiting tumor growth .

Methodological Insight : Key techniques include siRNA-mediated knockdown, β-galactosidase senescence assays, and quantitative real-time PCR (qRT-PCR) to assess CDKI expression .

Q. How is RBP2 expression regulated in cancer cells?

RBP2 is negatively regulated by microRNAs such as hsa-miR-212. In HCC and gastric cancer, miR-212 directly binds to the 3′ untranslated region (UTR) of RBP2 mRNA, suppressing its translation. Low miR-212 levels correlate with RBP2 overexpression and tumor progression .

Methodological Insight : Luciferase reporter assays validate miRNA-RBP2 interactions, while qRT-PCR and immunohistochemistry quantify expression patterns in tumor vs. normal tissues .

Q. What experimental approaches are used to study RBP2's role in cellular senescence?

  • siRNA Knockdown : Silencing RBP2 upregulates CDKIs and triggers senescence, measured via β-galactosidase staining .
  • Colony Formation Assays : Overexpression of miR-212 or RBP2 inhibition reduces proliferative capacity in cancer cell lines .
  • Immunohistochemistry : Used to compare RBP2 protein levels in patient-derived tumor tissues and adjacent normal tissues .

Advanced Research Questions

Q. How does RBP2 interact with nuclear hormone receptors (NRs) to modulate transcription?

RBP2 binds to the DNA-binding domains of NRs (e.g., retinoic acid receptors) and enhances their transcriptional activity in an AF-2-dependent manner. The N- and C-terminal regions of RBP2 are critical for this coactivation. RB protein further amplifies RBP2’s effect on NR-mediated transcription, suggesting a tripartite regulatory mechanism .

Methodological Insight : Co-immunoprecipitation (Co-IP) and chromatin immunoprecipitation (ChIP) identify RBP2-NR interactions, while reporter gene assays quantify transcriptional activation .

Q. What structural domains of RBP2 are critical for its binding to RB, p107, and TATA-binding protein (TBP)?

  • T/E1A Pocket Binding : RBP2 binds p107 exclusively via the T/E1A pocket.
  • Non-T/E1A Domains : A 15-kDa fragment of RBP2 mediates interaction with RB and TBP independently of the T/E1A pocket.
  • Leu-X-Cys-X-Glu Motif : Mutations here abolish p107 binding but retain RB/TBP interactions .

Methodological Insight : Recombinant protein pull-down assays and site-directed mutagenesis map interaction domains .

Q. How do post-translational modifications of RB affect its interaction with E2F and RBP2?

Phosphorylation of RB at Ser608/Ser612 and Thr356/Thr373 induces conformational changes that occlude the E2F transactivation domain (E2FTD) binding site. Hyperphosphorylated RB loses affinity for E2FTD, disrupting cell cycle regulation. RBP2 preferentially binds hypophosphorylated RB, suggesting competition with E2F for RB interaction .

Methodological Insight : Isothermal titration calorimetry (ITC) and NMR spectroscopy quantify binding affinities and structural changes in phosphorylated RB .

Q. What in vivo models demonstrate the tumor-suppressive effects of RBP2 inhibition?

In Rb1- or Men1-deficient mice, RBP2 knockout suppresses tumorigenesis by restoring CDKI expression and senescence. These models highlight RBP2’s role as an oncogenic collaborator in RB pathway-deficient cancers .

Methodological Insight : Genetically engineered mouse models (GEMMs) and histopathological analysis of tumor burden .

Q. How does RBP2 contribute to hypoxia-induced angiogenesis in NSCLC?

RBP2 promotes HIF-1α–VEGF signaling, enhancing tumor angiogenesis. Inhibition of RBP2 reduces VEGF secretion and endothelial tube formation, critical for tumor vascularization .

Methodological Insight : Endothelial cell tube formation assays and ELISA-based VEGF quantification in conditioned media .

Q. Notes for Experimental Design

  • Contradictions in Data : While RBP2 is oncogenic in most contexts, its role may vary by tissue type. For example, in Men1-deficient tumors, RBP2 loss is protective, emphasizing context-dependent functions .
  • Technical Considerations : Use hypophosphorylated RB isoforms for binding assays, as hyperphosphorylation disrupts interactions .

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